molecular formula C12H14N2O4S B1329609 3H-Pyrazol-3-one, 2,4-dihydro-2-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-5-methyl- CAS No. 21951-34-8

3H-Pyrazol-3-one, 2,4-dihydro-2-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-5-methyl-

Cat. No. B1329609
CAS RN: 21951-34-8
M. Wt: 282.32 g/mol
InChI Key: HYQYPARBQHUKAB-UHFFFAOYSA-N
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Description

3H-Pyrazol-3-one, 2,4-dihydro-2-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-5-methyl- (hereafter referred to as 3H-P3O2-4-[(2-HE)SP]-5-M) is an organic compound that has recently been studied for its potential applications in scientific research. This compound is a derivative of pyrazolone, which is an aromatic compound containing a five-membered heterocyclic ring with two nitrogen atoms. 3H-P3O2-4-[(2-HE)SP]-5-M has a variety of characteristics that make it an ideal candidate for use in a variety of laboratory experiments.

Scientific Research Applications

Green Chemistry and Biopolymer Catalysis

  • Application : A study demonstrated the use of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in green chemistry. The compound was involved in a one-pot multicomponent synthesis using cellulose sulfuric acid as a biodegradable, environmentally friendly biopolymer catalyst (Mosaddegh, Hassankhani, & Baghizadeh, 2010).

Synthesis and Chemical Transformations

  • Chemical Reactions : Research highlighted the thermal, acid-catalyzed, and photolytic transformations of 3H-pyrazoles, showing the chemical versatility and reactivity of these compounds under different conditions (Vasin, Masterova, Razin, & Somov, 2014).
  • Synthetic Pathways : Another study focused on the synthesis of 3-phenyl-1H-pyrazole derivatives, emphasizing the importance of such compounds as intermediates for biologically active substances (Liu, Xu, & Xiong, 2017).

Biomedical Applications and Molecular Docking

  • Cytotoxicity Studies : Research involving the synthesis of complexes containing thiazole moiety and 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one exhibited cytotoxic activities against human cancer cell lines, demonstrating potential pharmaceutical applications (Shafeeulla, Krishnamurthy, Bhojynaik, & Manjuraj, 2017).

Catalysis and Environmental Sustainability

  • Environmentally Friendly Catalysts : A study highlighted the use of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in catalytic reactions, aligning with the principles of sustainable and green chemistry (Banari, Kiyani, & Pourali, 2017).

Antimicrobial and Biological Activities

  • Antimicrobial Effects : Research on new heterocyclic compounds based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole demonstrated significant antimicrobial properties (El‐Emary, Al-muaikel, & Moustafa, 2002).
  • Biological Activity and Drug Design : The synthesis and biological activities of pyrazole derivatives, including those based on 3H-pyrazol-3-one, indicated promising medicinal properties such as herbicidal and insecticidal activities (Wang, Wu, Liu, Li, Song, & Li, 2015).

Future Directions

While specific future directions for this compound were not found, research is ongoing to discover newer antimicrobials using pyrazolones as a core pharmacophoric moiety . This suggests potential future directions in the development of new antimicrobial agents.

properties

IUPAC Name

2-[4-(2-hydroxyethylsulfonyl)phenyl]-5-methyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4S/c1-9-8-12(16)14(13-9)10-2-4-11(5-3-10)19(17,18)7-6-15/h2-5,15H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQYPARBQHUKAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066743
Record name 3H-Pyrazol-3-one, 2,4-dihydro-2-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-5-methyl-
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Molecular Weight

282.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21951-34-8
Record name 1-[4-[(2-Hydroxyethyl)sulfonyl]phenyl]-3-methyl-5-pyrazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21951-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Pyrazol-3-one, 2,4-dihydro-2-(4-((2-hydroxyethyl)sulfonyl)phenyl)-5-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-Pyrazol-3-one, 2,4-dihydro-2-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-5-methyl-
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Record name 3H-Pyrazol-3-one, 2,4-dihydro-2-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-5-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dihydro-2-[4-[(2-hydroxyethyl)sulphonyl]phenyl]-5-methyl-3H-pyrazol-3-one
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